molecular formula C15H8BrClF5N3 B3037103 3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 439097-20-8

3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B3037103
CAS No.: 439097-20-8
M. Wt: 440.59 g/mol
InChI Key: AVBUSOJGFKSESI-UHFFFAOYSA-N
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Description

3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple halogenated groups and a pyrazolo[1,5-a]pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The halogenated groups can enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity observed for other pyrazolo[1,5-a]pyrimidine derivatives, this compound could potentially be of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole and 4-(trifluoromethyl)benzaldehyde under acidic conditions.

    Introduction of Halogenated Groups: The chloro(difluoro)methyl group can be introduced via a halogen exchange reaction using reagents like chlorodifluoromethane in the presence of a base.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or acids. Reduction reactions can also modify the halogenated groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Alcohols or carboxylic acids.

    Coupling Products: Biaryl compounds or other extended aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group on the phenyl ring.

    3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-methylphenyl]pyrazolo[1,5-a]pyrimidine: Has a methyl group instead of a trifluoromethyl group on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group on the phenyl ring in 3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine makes it unique. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its potency and selectivity in various applications.

Properties

IUPAC Name

3-bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClF5N3/c1-7-12(16)13-23-10(6-11(14(17,18)19)25(13)24-7)8-2-4-9(5-3-8)15(20,21)22/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBUSOJGFKSESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClF5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116510
Record name 3-Bromo-7-(chlorodifluoromethyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439097-20-8
Record name 3-Bromo-7-(chlorodifluoromethyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439097-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-(chlorodifluoromethyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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